molecular formula C26H18ClF3N2O5 B2803862 methyl 4-(2-(4-chlorophenyl)-4,6-dioxo-5-(3-(trifluoromethyl)phenyl)hexahydro-2H-pyrrolo[3,4-d]isoxazol-3-yl)benzoate CAS No. 1005056-46-1

methyl 4-(2-(4-chlorophenyl)-4,6-dioxo-5-(3-(trifluoromethyl)phenyl)hexahydro-2H-pyrrolo[3,4-d]isoxazol-3-yl)benzoate

Cat. No.: B2803862
CAS No.: 1005056-46-1
M. Wt: 530.88
InChI Key: QTIPIEDCOGDDPQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the pyrrolo[3,4-d]isoxazole ring and the trifluoromethyl group would likely have a significant impact on the molecule’s shape and electronic structure .


Physical and Chemical Properties Analysis

The physical and chemical properties of a compound are determined by its molecular structure. For this compound, properties such as melting point, boiling point, and solubility would be influenced by factors such as the size and shape of the molecule, the types of functional groups present, and the overall polarity of the molecule .

Scientific Research Applications

Molecular Structure and Hydrogen Bonding

Studies have investigated the molecular structures of related compounds, emphasizing their hydrogen bonding patterns and molecular conformations. For example, research on various methyl and chloro-substituted small heterocyclic analogues demonstrates the chlorine-methyl exchange rule and highlights the importance of molecular disorder and isomorphism in structural chemistry (Rajni Swamy et al., 2013). Similarly, investigations into the molecular structures of trifluoromethyl-substituted compounds provide insights into their dihedral angles and interatomic distances, contributing to the understanding of their crystal packing and hydrogen bonding interactions (Bin Li et al., 2005).

Synthesis and Chemical Properties

Research on the synthesis of heterocycles and the chemical properties of related compounds sheds light on potential applications in material science and pharmaceuticals. For instance, the synthesis of alkyl 4-(diethoxymethyl)-3-pyridin-3-ylisoxazole-5-carboxylates offers a scaffold for highly functionalized isoxazoles, indicating potential utility in developing novel organic materials or drugs (Ruano et al., 2005).

Photoluminescent Properties

The study of mesogens containing 1,3,4-oxadiazole fluorophores, which exhibit mesomorphic behavior and photoluminescence, highlights the potential of such compounds in optoelectronic applications. The detailed investigation into their phase behavior and emission properties suggests these compounds could be used in displays, sensors, or other photoluminescent devices (Han et al., 2010).

Future Directions

The future directions for research on this compound would depend on its properties and potential applications. For example, if it shows promise as a pharmaceutical, future research might focus on optimizing its synthesis, studying its mechanism of action, and testing its efficacy and safety in clinical trials .

Properties

IUPAC Name

methyl 4-[2-(4-chlorophenyl)-4,6-dioxo-5-[3-(trifluoromethyl)phenyl]-3a,6a-dihydro-3H-pyrrolo[3,4-d][1,2]oxazol-3-yl]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H18ClF3N2O5/c1-36-25(35)15-7-5-14(6-8-15)21-20-22(37-32(21)18-11-9-17(27)10-12-18)24(34)31(23(20)33)19-4-2-3-16(13-19)26(28,29)30/h2-13,20-22H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QTIPIEDCOGDDPQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)C2C3C(C(=O)N(C3=O)C4=CC=CC(=C4)C(F)(F)F)ON2C5=CC=C(C=C5)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H18ClF3N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

530.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.